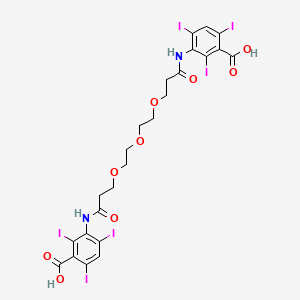
Iotranic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iotranic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H22I6N2O9 and its molecular weight is 1243.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Iotranic acid, a compound derived from the isothiazole family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, anticancer, and cytotoxic properties, supported by detailed research findings and data tables.
1. Overview of this compound
This compound is structurally characterized by its unique isothiazole ring, which contributes to its biological activity. Recent studies have highlighted its potential in various therapeutic applications, particularly in antimicrobial and anticancer treatments.
2. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogenic microorganisms.
2.1 Antibacterial Activity
Research has demonstrated that this compound shows potent inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
2.2 Antifungal Activity
This compound also demonstrates antifungal activity, particularly against fungi of the genus Candida. The compound's selective action on various strains indicates its potential as an antifungal agent .
3. Anticancer Activity
The anticancer properties of this compound have been explored in several studies, revealing its ability to inhibit cancer cell proliferation.
This compound's mechanism involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth. In vitro studies have shown that it affects cell viability in various cancer cell lines, including those derived from breast and lung cancers .
3.2 Case Studies
- Study on Lung Cancer Cells : A study found that this compound significantly reduced the viability of A549 lung cancer cells by inducing apoptosis through caspase activation.
- Breast Cancer Model : Another investigation revealed that treatment with this compound led to decreased migration and invasion in MDA-MB-231 breast cancer cells.
4. Cytotoxicity Assessment
The cytotoxic effects of this compound have been evaluated using MTT assays on human pseudonormal cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Results indicated that while this compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, suggesting a favorable therapeutic index .
| Cell Line | IC50 (µM) |
|---|---|
| HaCat | 15 |
| BALB/c 3T3 | 25 |
5. Conclusion
This compound shows promising biological activity across various domains, particularly in antimicrobial and anticancer applications. Its ability to selectively target pathogenic microorganisms and cancer cells while minimizing toxicity to normal cells highlights its potential as a therapeutic agent.
Future research should focus on elucidating the precise mechanisms underlying its biological effects and exploring its efficacy in clinical settings.
特性
CAS番号 |
26887-04-7 |
|---|---|
分子式 |
C24H22I6N2O9 |
分子量 |
1243.9 g/mol |
IUPAC名 |
3-[3-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C24H22I6N2O9/c25-11-9-13(27)21(19(29)17(11)23(35)36)31-15(33)1-3-39-5-7-41-8-6-40-4-2-16(34)32-22-14(28)10-12(26)18(20(22)30)24(37)38/h9-10H,1-8H2,(H,31,33)(H,32,34)(H,35,36)(H,37,38) |
InChIキー |
WIHNMHCKXOKXHG-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
正規SMILES |
C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Key on ui other cas no. |
26887-04-7 |
同義語 |
B 10190 iotrioxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















